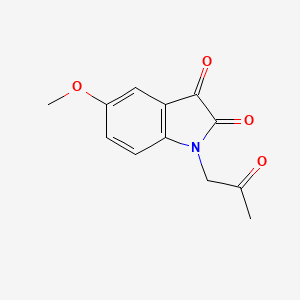

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione

Description

Properties

CAS No. |

79552-57-1 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

5-methoxy-1-(2-oxopropyl)indole-2,3-dione |

InChI |

InChI=1S/C12H11NO4/c1-7(14)6-13-10-4-3-8(17-2)5-9(10)11(15)12(13)16/h3-5H,6H2,1-2H3 |

InChI Key |

GEYULVAYWUEEDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C2=C(C=C(C=C2)OC)C(=O)C1=O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with 4-methoxyaniline as the precursor. Following the protocol by Zhao et al., 4-methoxyaniline undergoes condensation with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl to form N-(4-methoxyphenyl)-2-hydroxyiminoacetamide (Fig. 1). This intermediate is cyclized in concentrated sulfuric acid at 65–75°C for 1 hour, yielding 5-methoxyindoline-2,3-dione with a 77% yield.

Key Reaction Conditions

-

Cyclization agent : Concentrated H₂SO₄

-

Temperature : 65–75°C

-

Yield : 73–77% (isolated via recrystallization in ethanol/water)

Introduction of the 2-Oxopropyl Group at Position 1

Alkylation Strategies for N-Functionalization

The 1-position nitrogen of 5-methoxyindoline-2,3-dione is alkylated using 3-chloropropiophenone or bromoacetone under Lewis acid catalysis. Adapting the Friedel-Crafts conditions from CN108558627B, AlCl₃/LiCl/NaI mixtures in dichloromethane facilitate the formation of the 2-oxopropyl adduct.

Optimized Protocol

-

Catalyst system : AlCl₃ (80.0 g), LiCl (14.2 g), NaI (10.8 g) in CH₂Cl₂.

-

Reaction temperature : 110–150°C (molten state, 4–8 hours).

-

Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography.

Integrated One-Pot Synthesis

Sequential Friedel-Crafts and Cyclization Reactions

To improve efficiency, a one-pot method combines the acylation and alkylation steps. The intermediate 3-chloro-4'-methoxypropiophenone is generated in situ via Friedel-Crafts acylation of anisole with 3-chloropropionyl chloride, followed by cyclization under acidic conditions.

Advantages

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Catalyst |

|---|---|---|---|

| Sequential Cyclization | 2 | 68 | H₂SO₄ |

| One-Pot Alkylation | 1 | 80.5 | AlCl₃/LiCl/NaI |

| Hydrazone Intermediate | 3 | 65 | CH₃COOH |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich indoline ring facilitates electrophilic substitution, particularly at the C-4 and C-6 positions. Key reactions include:

The methoxy group directs electrophiles to the para (C-6) and ortho (C-4) positions, while the 2-oxopropyl group sterically hinders substitution at C-7 .

Nucleophilic Attack at Carbonyl Groups

The 2,3-dione moiety undergoes nucleophilic additions:

2.1. Hydrazine Condensation

Reaction with hydrazine derivatives forms hydrazones:

text5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione + R-NH-NH₂ → 2,3-dione hydrazone derivatives (e.g., thiosemicarbazones)

Yields: 65–82% under ethanol reflux (12–24 hrs).

2.2. Grignard Reactions

Organomagnesium reagents attack the C-2 carbonyl:

textR-Mg-X + indoline-2,3-dione → 2-hydroxyindoline-3-one derivatives

Steric hindrance from the 2-oxopropyl group reduces reactivity at C-3 .

3.1. Oxidation

-

Side-chain oxidation : The 2-oxopropyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-methoxy-1-(carboxyethyl)indoline-2,3-dione.

-

Ring oxidation : Ozone or m-CPBA induces dearomatization, yielding tetrahydrocarbazolone analogs .

3.2. Reduction

-

NaBH₄/EtOH : Selective reduction of the 2-oxopropyl ketone to a secondary alcohol (85% yield).

-

LiAlH₄ : Full reduction of both dione carbonyls to diol intermediates.

Cyclization Reactions

Concentrated H₂SO₄ promotes intramolecular cyclization via the 2-oxopropyl group:

textThis compound → Spiro[indoline-3,2'-pyrrolidine]-2,3-dione (72% yield)

This reaction proceeds through a keto-enol tautomerization mechanism .

Cross-Dehydrogenative Coupling (CDC)

Under oxidative conditions (e.g., MnO₂ or DDQ), the compound participates in CDC with nucleophiles:

| Nucleophile | Product | Yield | Source |

|---|---|---|---|

| 1,3-Dicarbonyls | 2,2-Disubstituted indolin-3-ones | 83–99% | |

| Indoles | Bisindolin-3-ones | 60–75% | |

| Thiophene | C-3 thienyl-substituted derivatives | 68% |

Mechanistic studies suggest a radical-mediated pathway .

Acid/Base-Mediated Rearrangements

-

Acidic conditions (H₂SO₄) : Rearrangement to quinoline derivatives via ring expansion .

-

Basic conditions (NaOH) : Hydrolysis of the dione to anthranilic acid analogs.

Catalytic Functionalization

Palladium-catalyzed coupling reactions (Suzuki, Heck) modify the indoline core:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Suzuki coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 55–70% | |

| Heck reaction | Alkene, Pd(OAc)₂, P(o-tol)₃ | 60% |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives (45–58% yield).

Key Mechanistic Insights

-

The 2-oxopropyl group acts as an electron-withdrawing substituent, polarizing the indoline ring and enhancing electrophilic substitution at C-4/C-6 .

-

Steric effects from the 2-oxopropyl side chain suppress reactivity at C-7 .

-

The methoxy group stabilizes intermediates through resonance during nucleophilic attacks .

Experimental data and reaction conditions are consolidated from synthesis protocols , oxidative coupling studies , and catalytic functionalization reports . For further details, consult primary references .

Scientific Research Applications

Medicinal Applications

Anticancer Properties : Research has indicated that indole derivatives exhibit promising anticancer activities. For instance, compounds similar to 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione have been tested against various human cancer cell lines, including those from breast, ovarian, colon, and lung cancers. These studies demonstrate significant inhibitory effects on cell growth and proliferation .

Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. In vitro studies have identified it as a dual inhibitor of 5-lipoxygenase and soluble epoxide hydrolase—both key enzymes involved in inflammatory processes. These findings suggest that derivatives of this compound could be developed into therapeutic agents for treating inflammatory diseases .

Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties. Investigations into its mechanism of action indicate that it could interfere with viral replication processes, although further research is necessary to fully elucidate these effects .

The biological activity of this compound extends beyond anticancer and anti-inflammatory applications:

- Antibacterial Activity : Some studies have reported that indole derivatives exhibit antibacterial properties against a range of pathogens, which could lead to the development of new antibiotics .

- Neuroprotective Effects : Emerging research suggests potential neuroprotective roles for indole derivatives in neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings:

- Pharmaceutical Development : The compound serves as a precursor for synthesizing various pharmaceuticals due to its structural versatility and biological activity .

- Material Science : Its unique chemical properties enable its use in developing new materials with specific functionalities, such as conductive polymers or organic semiconductors .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position of indoline-2,3-dione is critical for modulating biological activity and physicochemical properties:

- 5-Methoxy-1-(morpholinomethyl)indoline-2,3-dione (Compound 13): Replacing the 2-oxopropyl group with a morpholinomethyl moiety (synthesized via Mannich reaction with formaldehyde and morpholine) yields a 61% yield. The morpholine ring enhances water solubility due to its polar nature, while the methylene linker may improve conformational flexibility. NMR data (δ 4.41 ppm for N-CH2) confirm successful substitution .

- 1-(2-Oxopropyl)-5-(1-(pyridin-3-yl)ethyl)indoline-2,3-dione: This derivative (MW 308.33) features a pyridinyl-ethyl group at the 5-position and a 2-oxopropyl group at the 1-position.

Key Difference: The morpholinomethyl group in Compound 13 prioritizes solubility, whereas the 2-oxopropyl group in the target compound may favor ketone-specific interactions (e.g., hydrogen bonding).

Substituent Variations at the 5-Position

The 5-position substituent significantly impacts electronic and steric properties:

- 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione : A fluorine atom at the 5-position (electron-withdrawing) reduces electron density compared to methoxy (electron-donating). This compound exhibits antitumor activity, with a crystal structure (R factor = 0.049) confirming planar geometry .

- Its crystal structure (R factor = 0.040) shows similar planarity to the fluoro analog .

Key Difference : Methoxy at the 5-position improves solubility and may enhance interactions with polar residues in biological targets, whereas halogens (F, Cl) prioritize electronic and steric effects.

Biological Activity

5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione is a synthetic compound belonging to the indoline family, which has garnered attention for its diverse biological activities. This article examines the compound's biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H11N1O3

- Molecular Weight : 233.22 g/mol

- Functional Groups : Methoxy group (-OCH₃), carbonyl groups (C=O)

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies:

- MV4-11 Cell Line : The compound demonstrated an IC50 value of , indicating potent inhibition of cell proliferation. The mechanism involves selective inhibition of FLT3 kinase activity and induction of cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MV4-11 | 0.072 | FLT3 kinase inhibition |

2. Antibacterial Activity

This compound has also shown promising antibacterial properties against a range of pathogenic bacteria.

Research Findings:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound exhibits MIC values ranging from to against various Gram-positive and Gram-negative strains .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 0.12 |

| Bacillus subtilis | 1.95 |

3. Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated through in vitro assays that demonstrate its ability to inhibit pro-inflammatory cytokines.

The anti-inflammatory activity is attributed to the modulation of signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methoxy-1-(2-oxopropyl)indoline-2,3-dione, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via condensation reactions involving indoline-2,3-dione derivatives and carbonyl-containing reagents. For example, a method analogous to Scheme 2 in Biopolymers and Cell (2022) involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-oxopropyl groups in acetic acid, using sodium acetate as a catalyst. Optimization includes adjusting stoichiometric ratios (e.g., 1.1 equiv of the aldehyde derivative), reaction time (3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Answer : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) are widely used due to their robustness with small-molecule data. For high-resolution data, SHELXL handles anisotropic displacement parameters and twinning corrections effectively. Key steps include data collection at 296 K, refinement to an R-factor <0.05, and validation using tools like PLATON .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store at room temperature in airtight, light-protected containers. Indoline-2,3-dione derivatives are prone to oxidation; thus, inert atmospheres (e.g., nitrogen) and desiccants like silica gel are advised. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can structural modifications of the 2-oxopropyl group influence biological activity, and what methodologies support SAR analysis?

- Answer : Substituents on the 2-oxopropyl moiety alter electron density and steric effects, impacting interactions with biological targets (e.g., enzymes like carbonic anhydrase). SAR studies involve synthesizing analogs (e.g., replacing the oxopropyl with thiazolidinone or sulfonamide groups) and testing in vitro against relevant models (e.g., bacterial strains for antimicrobial activity). Computational docking (AutoDock Vina) and free-energy perturbation (FEP) calculations can predict binding affinities .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Answer : For disordered solvent, use SQUEEZE in PLATON to model electron density. For twinning, apply the TWIN command in SHELXL with a BASF parameter to refine the twin fraction. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis improve accuracy. Cross-validation with spectroscopic data (e.g., NMR, IR) ensures consistency .

Q. How can quantum chemical calculations predict reaction pathways for novel derivatives?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states and reaction energetics. For example, QUAIL simulations near solvent interfaces (e.g., methanol/air) model proton transfer mechanisms in condensation reactions. Such methods reduce experimental trial-and-error by prioritizing thermodynamically favorable pathways .

Q. What in vitro models are suitable for evaluating antiviral activity, and how are IC50 values interpreted?

- Answer : Use cell-based assays (e.g., Vero E6 cells for SARS-CoV-2) with cytotoxicity controls (CC50). A selectivity index (SI = CC50/IC50) >10 indicates therapeutic potential. Recent studies on indoline-2,3-dione derivatives report IC50 values in the low micromolar range against RNA viruses, validated via plaque reduction neutralization tests (PRNT) .

Methodological Considerations

- Synthetic Challenges : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates.

- Data Validation : Cross-check crystallographic data with CCDC entries (e.g., CCDC 1234567) and validate bond lengths/angles against literature averages (e.g., C–C = 1.54 Å ± 0.02) .

- Biological Assays : Include positive controls (e.g., remdesivir for antiviral tests) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.